An In-depth Technical Guide to 1-(1-Methylpiperidin-4-yl)ethan-1-one
An In-depth Technical Guide to 1-(1-Methylpiperidin-4-yl)ethan-1-one
Abstract
This technical guide provides a comprehensive overview of 1-(1-methylpiperidin-4-yl)ethan-1-one, a key heterocyclic building block in contemporary drug discovery and organic synthesis. The document elucidates the physicochemical properties, safety and handling protocols, and potential applications of this compound, with a particular focus on its role as a versatile intermediate in the synthesis of complex biologically active molecules. A detailed, representative synthetic protocol and an analysis of its characteristic reactivity are presented to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective utilization.
Introduction: The Significance of the Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions have rendered it a privileged scaffold in medicinal chemistry. Piperidin-4-one derivatives, in particular, serve as versatile intermediates, offering multiple reaction sites for structural elaboration and diversification. 1-(1-Methylpiperidin-4-yl)ethan-1-one, with its characteristic N-methylated piperidine ring and an acetyl group at the 4-position, is a valuable synthon for introducing this important pharmacophore into lead compounds across various therapeutic areas, including oncology, infectious diseases, and neurology. This guide aims to provide a detailed technical resource on this compound for researchers leveraging its synthetic potential.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical entity in a research and development setting.
Chemical and Physical Properties
1-(1-Methylpiperidin-4-yl)ethan-1-one is a substituted piperidine derivative with the following key properties:
| Property | Value | Source(s) |
| CAS Number | 20691-91-2 | [1][2][3] |
| Molecular Formula | C₈H₁₅NO | [1][2][3] |
| Molecular Weight | 141.21 g/mol | [1][2][3] |
| Appearance | Light brown to brown liquid | [1] |
| Boiling Point | 84-85 °C at 11 Torr | [1] |
| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.50 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Safety and Handling
As a chemical intermediate, 1-(1-methylpiperidin-4-yl)ethan-1-one requires careful handling in a well-ventilated laboratory environment. The following safety information is derived from available data for the compound and structurally related piperidones.
Hazard Identification:
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GHS Pictogram: GHS07 (Harmful)[1]
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Signal Word: Warning[1]
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Hazard Statements: H302 (Harmful if swallowed)[1]
Precautionary Measures:
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is imperative to consult the material safety data sheet (MSDS) from the supplier for comprehensive and up-to-date safety and handling information.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 1-(1-methylpiperidin-4-yl)ethan-1-one is not extensively documented in readily available literature, a plausible and representative synthetic route can be devised based on established methodologies for analogous piperidin-4-one derivatives. The Mannich reaction is a cornerstone in the synthesis of such scaffolds.[4][5]
Representative Synthetic Protocol
The following is a proposed, step-by-step methodology for the synthesis of 1-(1-methylpiperidin-4-yl)ethan-1-one. This protocol is based on the well-established synthesis of 1-methyl-4-piperidone and should be optimized for the specific target molecule.[6]
Reaction Scheme:
A representative synthetic workflow.
Materials and Reagents:
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Ethyl acetoacetate
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Methylamine (40% in water)
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Formaldehyde (37% in water)
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Hydrochloric acid (concentrated)
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Sodium hydroxide
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Diethyl ether
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Anhydrous magnesium sulfate
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Standard laboratory glassware and equipment
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate, methylamine solution, and formaldehyde solution in a suitable solvent such as ethanol.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Hydrolysis and Decarboxylation: After completion of the initial reaction, acidify the mixture with concentrated hydrochloric acid and heat to reflux for several hours to facilitate hydrolysis of the ester and subsequent decarboxylation.
-
Work-up: Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until a pH of >12 is achieved.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(1-methylpiperidin-4-yl)ethan-1-one.
Note: This is a generalized protocol and may require significant optimization of reaction conditions, stoichiometry, and purification methods.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(1-methylpiperidin-4-yl)ethan-1-one is primarily dictated by the ketone functional group and the piperidine ring.
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Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride would yield the corresponding secondary alcohol. Grignard reagents or organolithium compounds can be used to introduce a wide range of substituents at the carbonyl carbon.
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Alpha-Functionalization: The protons on the carbon atom adjacent to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, and other functionalizations at the alpha-position.
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Reactions involving the Piperidine Nitrogen: The tertiary amine of the piperidine ring is basic and can be protonated or quaternized. While the N-methyl group is generally stable, under certain conditions, N-dealkylation or other transformations may be possible.
Applications in Drug Discovery and Development
The 1-(1-methylpiperidin-4-yl)ethan-1-one scaffold is a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. Its utility stems from the ease with which the ketone and the piperidine ring can be chemically modified.
Derivatives of piperidin-4-one have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: The piperidine ring is a common feature in many kinase inhibitors and other anticancer drugs.[4]
-
Antiviral Agents (including Anti-HIV): The scaffold has been incorporated into molecules targeting viral enzymes and entry mechanisms.[4]
-
Antibacterial and Antifungal Agents: The piperidine moiety can be found in various antimicrobial compounds.[5][7]
-
Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring allows for penetration of the blood-brain barrier, making it a suitable scaffold for CNS-acting drugs, such as analgesics.[8]
The subject compound is likely utilized as an intermediate in the multi-step synthesis of such therapeutic agents, where the acetyl group provides a handle for further chemical transformations.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group at approximately 2.3-2.5 ppm. The protons on the piperidine ring would appear as complex multiplets in the region of 1.5-3.0 ppm. A singlet corresponding to the acetyl protons would be expected around 2.1-2.2 ppm.
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¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon around 208-212 ppm. The N-methyl carbon would appear around 45-47 ppm, and the carbons of the piperidine ring would resonate in the range of 25-55 ppm. The acetyl methyl carbon would be expected in the upfield region, around 25-30 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1705-1725 cm⁻¹. C-H stretching vibrations for the aliphatic methyl and methylene groups would be observed around 2800-3000 cm⁻¹.
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Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 141. Fragmentation patterns would likely involve cleavage of the acetyl group and fragmentation of the piperidine ring.
Conclusion
1-(1-Methylpiperidin-4-yl)ethan-1-one is a synthetically versatile building block with significant potential in the field of drug discovery and development. Its straightforward, albeit not extensively documented, synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse chemical libraries. The piperidine scaffold it provides is a well-established pharmacophore, suggesting that novel derivatives of this compound will continue to be explored for a wide range of therapeutic applications. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
- Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. 2013 Apr;13(4):565-83.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
- Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. J Med Chem. 2021 Jul 8;64(13):9458-9483.
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